3-Pyridinemethanol,2,5-dimethyl-(9CI)
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Overview
Description
3-Pyridinemethanol,2,5-dimethyl-(9CI) is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The structure of 3-Pyridinemethanol,2,5-dimethyl-(9CI) includes a pyridine ring substituted with two methyl groups at positions 2 and 5, and a hydroxymethyl group at position 3.
Preparation Methods
The synthesis of 3-Pyridinemethanol,2,5-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of 2,5-dimethylpyridine with formaldehyde, followed by reduction to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Pyridinemethanol,2,5-dimethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The methyl groups and hydroxymethyl group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridinemethanol,2,5-dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol,2,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may also affect the compound’s hydrophobic interactions and overall reactivity .
Comparison with Similar Compounds
3-Pyridinemethanol,2,5-dimethyl-(9CI) can be compared with other similar compounds, such as:
2,5-Dimethylpyridine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
3-Pyridinemethanol: Lacks the methyl groups at positions 2 and 5, affecting its chemical properties and uses.
3-Pyridinecarboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical behavior.
The uniqueness of 3-Pyridinemethanol,2,5-dimethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(2,5-dimethylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)7(2)9-4-6/h3-4,10H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBBDSXKVUTSAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.